molecular formula C12H18O B7845207 1-(2,4-Dimethylphenyl)-1-butanol

1-(2,4-Dimethylphenyl)-1-butanol

Cat. No.: B7845207
M. Wt: 178.27 g/mol
InChI Key: INZYISNJLSTJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-1-butanol: is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the second and fourth positions by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,4-dimethylbenzyl chloride reacts with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon, 1-(2,4-dimethylphenyl)butane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 1-(2,4-dimethylphenyl)-1-bromobutane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

    Oxidation: 1-(2,4-Dimethylphenyl)-1-butanone.

    Reduction: 1-(2,4-Dimethylphenyl)butane.

    Substitution: 1-(2,4-Dimethylphenyl)-1-bromobutane.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-1-butanol depends on its specific application. In general, as a secondary alcohol, it can participate in various biochemical pathways involving oxidation-reduction reactions. The molecular targets and pathways involved may include enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, which facilitate the conversion of the alcohol to its corresponding ketone or other metabolites.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.

    1-(2,4-Dimethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon of the butane chain.

    2,4-Dimethylphenethyl alcohol: Similar aromatic ring substitution but with a different aliphatic chain.

Uniqueness: 1-(2,4-Dimethylphenyl)-1-butanol is unique due to its specific substitution pattern on the phenyl ring and the position of the hydroxyl group on the butane chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZYISNJLSTJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.